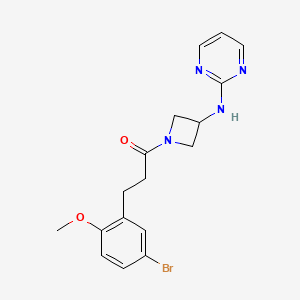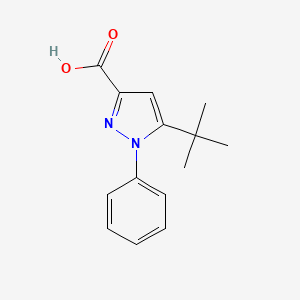
(1-Bromo-2,2-difluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Bromo-2,2-difluoroethyl)benzene” is an organic compound . The molecular formula is C8H7BrF2 and the molecular weight is 221.04 .
Synthesis Analysis
While specific synthesis methods for “(1-Bromo-2,2-difluoroethyl)benzene” were not found, bromination of fluorobenzene is a common method for synthesizing similar compounds . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized via the Wittig-Horner reaction, exhibits significant photoluminescence properties. Its steric configuration hinders tight intermolecular packing, leading to strong fluorescence in both solution and solid states, demonstrating potential applications in luminescent materials and chemical sensors (Liang Zuo-qi, 2015).
Chemical Functionalization and Reactions
Functionalized 1,2-bis(trimethylsilyl)benzenes serve as key precursors for synthesizing Lewis acid catalysts, benzyne precursors, and certain luminophores. Efficient routes for their synthesis involve cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation, indicating their importance in organic synthesis and material science (Christian Reus et al., 2012).
Crystal Structure Analysis
The structural analysis of bromo- and bromomethyl-substituted benzenes has revealed diverse packing motifs influenced by Br⋯Br interactions and hydrogen bonds. These studies contribute to the understanding of molecular interactions and the design of materials with specific crystallographic properties (P. Jones et al., 2012).
Aryne Chemistry
The formation and reactions of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene arynes from bromobenzene derivatives have been explored for synthesizing naphthalene derivatives. This showcases the utility of bromobenzene compounds in constructing complex aromatic systems, which could be useful in developing new organic electronic materials (M. Schlosser & E. Castagnetti, 2001).
Organic Electronics and Material Science
1-Bromo-2,2-difluoroethyl)benzene derivatives have been utilized in the synthesis of high-performance organic electronics and materials. For instance, the synthesis and characterization of new fluorine-containing polyethers demonstrate the potential of these compounds in creating materials with low dielectric constants, which are crucial for various electronic applications (J. W. Fitch et al., 2003).
Eigenschaften
IUPAC Name |
(1-bromo-2,2-difluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKRNWOALWBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-2,2-difluoroethyl)benzene | |
CAS RN |
74492-20-9 |
Source


|
| Record name | (1-bromo-2,2-difluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)


![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)